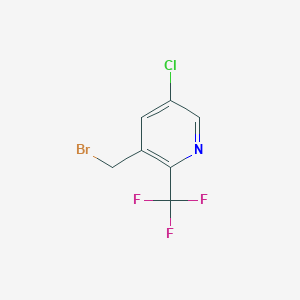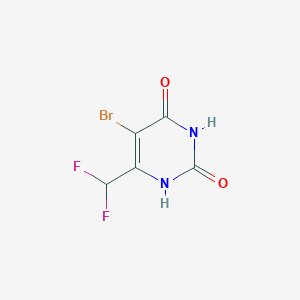
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound known for its unique structure and properties It is a derivative of quinazoline, a heterocyclic aromatic organic compound, and morpholine, a saturated heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the reaction of 7-methoxyquinazoline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine
- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
- 4-(3-(4-chloro-7-Methoxyquinazolin-6-yloxy)propyl)Morpholine
Uniqueness
4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine stands out due to its specific substitution pattern on the quinazoline ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
4-[3-(7-methoxyquinazolin-6-yl)oxypropyl]morpholine |
InChI |
InChI=1S/C16H21N3O3/c1-20-15-10-14-13(11-17-12-18-14)9-16(15)22-6-2-3-19-4-7-21-8-5-19/h9-12H,2-8H2,1H3 |
InChIキー |
NSLPTLVLAULCPJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=NC=NC2=C1)OCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)



![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)




![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)


